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Compound of Interest

Compound Name: (4-Aminocyclohexyl)methanol

Cat. No.: B024447

A detailed analysis of the in vitro and in vivo performance of novel ol receptor antagonists for
prostate cancer, benchmarked against established therapies.

This guide provides a comprehensive comparison of a promising class of (4-
Aminocyclohexyl)methanol-related drug candidates, specifically aminoethyl-substituted
cyclohexane derivatives, for researchers, scientists, and drug development professionals.
These compounds have been investigated for their potential as anticancer agents, particularly
for prostate cancer, through their action as antagonists of the sigma-1 (ol) receptor.

In Vitro Performance Assessment

The in vitro anticancer activity of four stereocisomers of an aminoethyl-substituted cyclohexane
derivative was evaluated against the DU145 human prostate cancer cell line. The DU145 cell
line is a common model for androgen-independent prostate cancer. The half-maximal inhibitory
concentration (IC50), a measure of the potency of a compound in inhibiting biological or
biochemical function, was determined for each candidate.
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IC50 (pM) against

Compound ID Configuration N-Substituent

DU145 Cells
(1R,39)-11 cis Benzyl 15.3
(1S,3R)-11 cis Benzyl 16.8
(1R,3R)-11 trans Benzyl > 30
(1S,39)-11 trans Benzyl > 30

The data reveals that the cis-configured isomers, (1R,3S)-11 and (1S,3R)-11, exhibit
significantly higher potency against the DU145 prostate cancer cell line compared to their

trans-configured counterparts.

Comparison with Alternative Prostate Cancer

Therapies

To contextualize the performance of these novel 01 receptor antagonists, their in vitro potency

is compared with established chemotherapeutic agents and other targeted therapies used in

the treatment of prostate cancer. It is important to note that IC50 values can vary between

different studies and cell lines.

Mechanism of

Reported IC50

Compound/Drug . Target Cell Line(s)
Action Range (pM)
(1R,39)-11/ ol Receptor
_ DU145 15.3-16.8
(1S,3R)-11 Antagonist
Docetaxel Microtubule Inhibitor DU145, PC-3 0.001 - 0.01
o Topoisomerase I
Doxorubicin o DuU145 01-1
Inhibitor
] Androgen Receptor LNCaP (Androgen-
Enzalutamide 1-10

Antagonist

sensitive)

This comparison highlights that while the aminoethyl-substituted cyclohexane derivatives show

promise, their in vitro potency is moderate compared to established cytotoxic agents like
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Docetaxel. However, their novel mechanism of action as ol receptor antagonists may offer
advantages in terms of overcoming resistance or in combination therapies.

In Vivo Evaluation of o1 Receptor Antagonists

While specific in vivo efficacy data for the aminoethyl-substituted cyclohexane derivatives
(1R,3S)-11 and (1S,3R)-11 in prostate cancer xenograft models is not yet publicly available,
studies on other small molecule ol receptor antagonists have demonstrated significant anti-
tumor activity in vivo.

Systemic administration of o1 antagonists has been shown to inhibit the growth of various
tumor xenografts, including hormone-sensitive and hormone-insensitive mammary and prostate
carcinomas, as well as p53-null lung carcinoma, in immunocompromised mice.[1] These
studies have reported tumor growth inhibition without significant side effects, suggesting a
favorable therapeutic window.[1] For example, in a study using a DU-145 xenograft model, a
targeted cytotoxic somatostatin analog, AN-238, which also induces apoptosis, resulted in a
nearly four-fold reduction in tumor volume compared to controls after eight weeks of treatment.

Mechanism of Action: ol Receptor Antagonism in
Cancer

The o1 receptor is a chaperone protein primarily located at the endoplasmic reticulum-
mitochondria interface.[2] In cancer cells, it is often overexpressed and contributes to cell
survival and proliferation.[3][4] Antagonism of the ol receptor has been shown to induce
cancer cell death through multiple pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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